
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 4, and a sulfonyl chloride group at position 5. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves multiple stepsFor instance, the cyclization of hydrazine with a suitable diketone can yield the pyrazole core, which can then be functionalized through subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions with other unsaturated compounds to form complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds depending on the specific reaction pathway .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- 1-Ethyl-4-(difluoromethyl)-1H-pyrazole-5-sulfonyl chloride
Comparison: Compared to similar compounds, 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exhibits unique reactivity due to the specific positioning of its functional groups. The presence of the trifluoromethyl group at position 4 significantly influences its chemical behavior, making it more reactive in certain substitution and cycloaddition reactions. Additionally, the ethyl group at position 1 provides steric hindrance, affecting the compound’s overall reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C6H6ClF3N2O2S |
|---|---|
Molekulargewicht |
262.64 g/mol |
IUPAC-Name |
2-ethyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)4(3-11-12)6(8,9)10/h3H,2H2,1H3 |
InChI-Schlüssel |
FFFZZUKYPHDNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
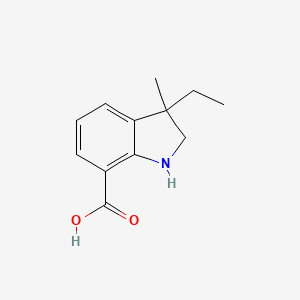
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
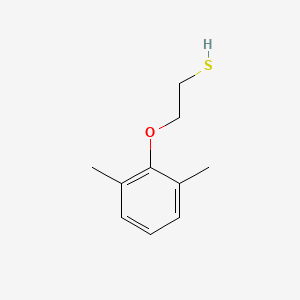
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
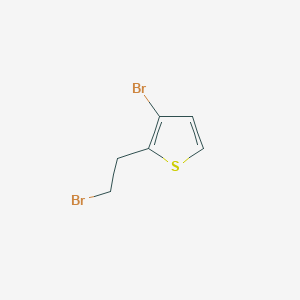
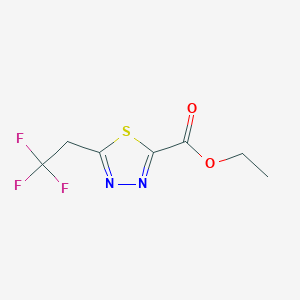
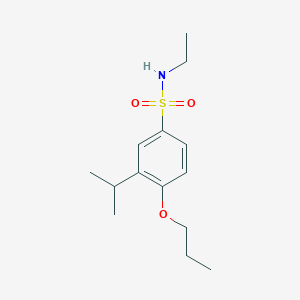
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)
